N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide, also known as PS-1145, is a small molecule inhibitor of IκB kinase (IKK). [] PS-1145 acts by specifically targeting the IKKβ subunit of the IKK complex, a key regulator of the NF-κB signaling pathway. [] This pathway plays a crucial role in regulating various cellular processes, including inflammation, immune responses, cell survival, and proliferation. []
PS-1145 is a selective inhibitor of IκB kinase, specifically targeting the IκB kinase beta subunit. This compound is primarily recognized for its role in modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial in various cellular processes including inflammation, immune response, and cell survival. The compound exhibits a potent inhibitory effect on NF-κB activity, making it a valuable tool in research related to inflammatory diseases and cancer.
PS-1145 is classified as an IκB kinase inhibitor with a chemical structure that enables it to selectively inhibit IκB kinase beta over other kinases. The compound has been sourced from various suppliers, including MedChemExpress, MedKoo, and Selleck Chemicals, and is often used in laboratory settings for its ability to modulate NF-κB signaling pathways.
The synthesis of PS-1145 involves several chemical reactions that can be categorized into distinct steps. Although the specific synthetic route is proprietary and not extensively detailed in public literature, it generally includes the formation of key intermediates followed by final coupling reactions to yield the active compound. The synthesis typically requires standard organic chemistry techniques such as purification through chromatography and characterization via spectroscopic methods.
PS-1145 has a well-defined molecular structure characterized by its ability to bind to the IκB kinase complex. Its molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of approximately 273.35 g/mol. The compound features functional groups that facilitate its interaction with the kinase domain, which is critical for its inhibitory action.
PS-1145 undergoes specific chemical reactions that are essential for its function as an inhibitor. One notable reaction involves the binding of PS-1145 to the ATP-binding site of IκB kinase beta, which prevents the phosphorylation of IκB proteins. This inhibition leads to the stabilization of IκB proteins and prevents the translocation of NF-κB to the nucleus.
The compound's efficacy is measured using techniques such as enzyme assays where the inhibition constant (IC50) is determined. PS-1145 has shown IC50 values around 100 nM, indicating its potency in inhibiting NF-κB signaling.
The mechanism by which PS-1145 exerts its effects involves several key steps:
This mechanism highlights the compound's potential therapeutic applications in conditions characterized by excessive NF-κB activity.
PS-1145 exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and application in biological assays.
PS-1145 has significant scientific applications, particularly in research focused on:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: